

Technical Guide: Physicochemical Properties of 2-Bromo-4-fluoroaniline

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Compound of Interest

Compound Name: 2-Bromo-4-fluoroaniline

Cat. No.: B089589

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the melting and boiling points of **2-Bromo-4-fluoroaniline**, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The document outlines its core physicochemical properties and provides detailed experimental protocols for their determination, ensuring accurate and reproducible results in a laboratory setting.

Core Physicochemical Data

The essential physical properties of **2-Bromo-4-fluoroaniline** are summarized below. These values are critical for a range of applications, from reaction setup to purification and quality control.

Property	Value	Citations
Melting Point	41 °C	[1] [2]
Boiling Point	221 °C	[1] [2] [3] [4]

Experimental Protocols

Accurate determination of melting and boiling points is fundamental to verifying the purity and identity of a chemical compound. The following are standard laboratory protocols for these

measurements.

Determination of Melting Point: Capillary Method

The capillary method is a widely used and reliable technique for determining the melting point of a solid crystalline compound.

Principle: A small, powdered sample of the substance is heated at a controlled rate. The temperature at which the substance transitions from a solid to a liquid state is recorded as the melting point. Pure substances typically exhibit a sharp melting point, while impurities will lower the melting point and broaden the melting range.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or digital equivalent)
- Glass capillary tubes (sealed at one end)
- Spatula
- Mortar and pestle (if sample is not already powdered)

Procedure:

- **Sample Preparation:** Ensure the **2-Bromo-4-fluoroaniline** sample is completely dry and in a fine powdered form. If necessary, gently grind the crystals using a mortar and pestle.
- **Loading the Capillary Tube:** Press the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube.^[5] Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be approximately 2-3 mm.^{[5][6]}
- **Initial Rapid Determination (Optional but Recommended):** Place the capillary tube into the heating block of the melting point apparatus. Heat the sample rapidly to get an approximate melting temperature. This provides a target range for a more precise measurement.
- **Accurate Measurement:** Allow the apparatus to cool to at least 15-20 °C below the approximate melting point. Insert a new sample-loaded capillary tube.

- Heating and Observation: Begin heating at a slow, controlled rate of 1-2 °C per minute as the temperature approaches the expected melting point.[5]
- Recording the Melting Range: Observe the sample through the viewing lens. Record the temperature at which the first drop of liquid appears (the onset of melting). Continue heating at the same slow rate and record the temperature at which the last solid crystal disappears (complete melting).[5] The recorded melting point should be reported as this range.

Determination of Boiling Point: Distillation Method

For a substance with a sufficient quantity (typically >5 mL), simple distillation is a standard and accurate method to determine the boiling point.

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. During distillation, the liquid is heated to a boil, and the temperature of the vapor in equilibrium with the boiling liquid is measured. This equilibrium temperature is the boiling point.

Apparatus:

- Distillation flask (round-bottom flask)
- Condenser
- Thermometer and adapter
- Receiving flask
- Heating mantle or oil bath
- Boiling chips or a magnetic stir bar
- Clamps and stand

Procedure:

- Apparatus Setup: Assemble a simple distillation apparatus. Place 5-10 mL of **2-Bromo-4-fluoroaniline** into the distillation flask along with a few boiling chips to ensure smooth

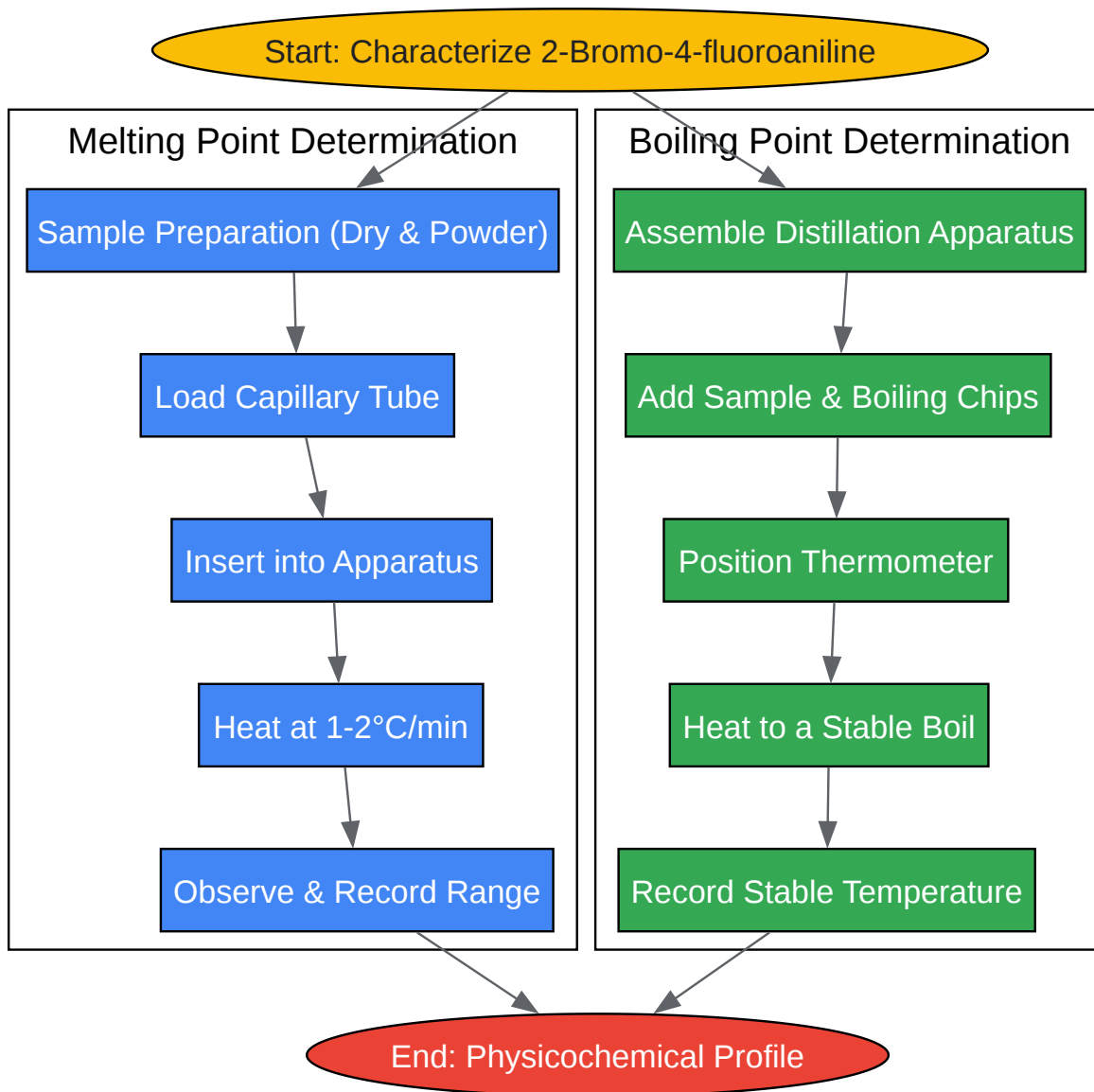
boiling.

- **Thermometer Placement:** Position the thermometer so that the top of the mercury bulb is level with the bottom of the side arm leading to the condenser. This ensures that the measured temperature is that of the vapor distilling into the condenser.
- **Heating:** Gently heat the flask. As the liquid boils, vapors will rise and surround the thermometer bulb.
- **Observation and Recording:** The temperature will rise and then stabilize as the vapor fills the head of the distillation apparatus and begins to condense. Record the temperature at which the liquid is actively distilling and the temperature reading on the thermometer remains constant. This stable temperature is the boiling point.^[7]
- **Pressure Correction:** Record the atmospheric pressure at the time of the experiment. If the atmospheric pressure is not 760 mmHg, the observed boiling point may need to be corrected.

Workflow and Logical Diagrams

The following diagrams illustrate the logical workflow for the determination of the physicochemical properties described.

Experimental Workflow: Melting & Boiling Point Determination



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Caption: Workflow for determining melting and boiling points.

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